3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiophene group and a 4-nitrophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated pyridazine with a thiophene boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer processes, while the thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Pyridazine derivatives: Compounds such as 3,6-dichloropyridazine and 3,6-dimethylpyridazine.
Uniqueness
3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in materials science for developing advanced electronic devices.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-18(20)12-5-3-11(4-6-12)10-22-15-8-7-13(16-17-15)14-2-1-9-21-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZXAPCIEOEUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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